molecular formula C8HCl3F3NO B6312171 2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate CAS No. 1357626-07-3

2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate

Cat. No.: B6312171
CAS No.: 1357626-07-3
M. Wt: 290.4 g/mol
InChI Key: KICGTXINQAUGMQ-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C8H2Cl3F3NO. It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a phenyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2,3,6-Trichloro-4-(trifluoromethyl)aniline with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

C7H3Cl3F3NH2+COCl2C8H2Cl3F3NCO+2HCl\text{C}_7\text{H}_3\text{Cl}_3\text{F}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_2\text{Cl}_3\text{F}_3\text{NCO} + 2\text{HCl} C7​H3​Cl3​F3​NH2​+COCl2​→C8​H2​Cl3​F3​NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with appropriate safety measures to handle phosgene. The process involves the continuous feeding of 2,3,6-Trichloro-4-(trifluoromethyl)aniline and phosgene into the reactor, followed by the separation and purification of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form the corresponding amine.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trichloro-4-(trifluoromethyl)aniline: The precursor to the isocyanate compound.

    4-(Trifluoromethyl)phenyl isocyanate: A similar compound with a trifluoromethyl group but without the chlorine atoms.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group and a chlorine atom but lacks the isocyanate group.

Uniqueness

2,3,6-Trichloro-4-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring, along with the isocyanate functional group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical synthesis processes.

Properties

IUPAC Name

1,3,4-trichloro-2-isocyanato-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3F3NO/c9-4-1-3(8(12,13)14)5(10)6(11)7(4)15-2-16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICGTXINQAUGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N=C=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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